molecular formula C23H19ClN2O4 B236322 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B236322
M. Wt: 422.9 g/mol
InChI Key: XDPJRWFBGFTGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDMB is a member of the benzamide family and is synthesized using specific methods.

Mechanism of Action

The mechanism of action of CDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and survival. CDMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, CDMB can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
CDMB has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CDMB can induce apoptosis, or programmed cell death, in cancer cells. CDMB has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer. In vivo studies have shown that CDMB can inhibit tumor growth and reduce the number of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CDMB also has potent anti-cancer properties and can be used to study the mechanisms of cancer cell growth and survival. However, there are also limitations to the use of CDMB in lab experiments. CDMB is a highly potent compound that requires careful handling and storage. It can also be toxic to non-cancerous cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CDMB. One area of interest is the development of new analogs of CDMB that have improved anti-cancer properties and reduced toxicity. Another area of interest is the study of the mechanism of action of CDMB and its effects on cancer cells. Further research is also needed to determine the optimal dosage and administration of CDMB for use in cancer treatment. Finally, the potential applications of CDMB in other fields, such as drug development and agriculture, should be explored.

Synthesis Methods

CDMB is synthesized through a multi-step process that involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-methyl-2-aminobenzoxazole in the presence of a reducing agent. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product, CDMB. The synthesis of CDMB has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

CDMB has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of CDMB is in the field of cancer research. Studies have shown that CDMB has potent anti-cancer properties and can induce cell death in cancer cells. CDMB has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels that supply nutrients to tumors.

properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H19ClN2O4/c1-13-4-8-17-20(10-13)30-23(26-17)15-5-7-16(24)18(11-15)25-22(27)14-6-9-19(28-2)21(12-14)29-3/h4-12H,1-3H3,(H,25,27)

InChI Key

XDPJRWFBGFTGJO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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